3-Ethoxy-2-methylpropane-1-sulfonyl chloride

Catalog No.
S994505
CAS No.
1340100-87-9
M.F
C6H13ClO3S
M. Wt
200.68 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-2-methylpropane-1-sulfonyl chloride

CAS Number

1340100-87-9

Product Name

3-Ethoxy-2-methylpropane-1-sulfonyl chloride

IUPAC Name

3-ethoxy-2-methylpropane-1-sulfonyl chloride

Molecular Formula

C6H13ClO3S

Molecular Weight

200.68 g/mol

InChI

InChI=1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3

InChI Key

PJWJFFVARYEUPD-UHFFFAOYSA-N

SMILES

CCOCC(C)CS(=O)(=O)Cl

Canonical SMILES

CCOCC(C)CS(=O)(=O)Cl

    IUPAC Name: 3-ethoxy-2-methyl-1-propanesulfonyl chloride

    Molecular Weight: g/mol

    InChI Code: 1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3

Now, let’s explore six unique scientific applications:

    Organic Synthesis and Medicinal Chemistry

      Scientific Field: Organic chemistry and drug discovery.

      Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is used as a sulfonylating agent in the synthesis of various organic compounds. It can introduce a sulfonyl group into molecules, which is valuable for modifying drug candidates or creating bioactive molecules.

      Methods of Application: Researchers typically add the compound to a reaction mixture containing the target molecule and other reagents. The sulfonylation reaction occurs under specific conditions (e.g., temperature, solvent, catalysts).

      Results: The sulfonylated products can be further functionalized or used directly in drug development.

    Peptide Chemistry

      Scientific Field: Peptide synthesis.

      Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is employed as a protecting group for amino acids during peptide assembly. It selectively reacts with amino groups, temporarily blocking them from further reactions.

      Methods of Application: Chemists use it to protect specific amino acid side chains during solid-phase peptide synthesis. After peptide assembly, the protecting group is removed to reveal the free amino group.

      Results: Efficient peptide synthesis with minimal side reactions and high yields.

    Agrochemical Research

      Scientific Field: Agricultural chemistry.

      Summary: Researchers investigate the compound’s potential as a building block for designing novel agrochemicals (pesticides, herbicides, etc.). Sulfonyl chlorides are often used in agrochemical synthesis.

      Methods of Application: Incorporating 3-ethoxy-2-methylpropane-1-sulfonyl chloride into agrochemical structures via chemical transformations.

      Results: New compounds with improved pesticidal or herbicidal properties.

    Materials Science

    Analytical Chemistry

      Scientific Field: Analytical methods development.

      Summary: Scientists explore its use as a derivatization reagent for detecting specific functional groups (e.g., amines, alcohols) in complex mixtures.

      Methods of Application: Derivatization reactions followed by analysis using techniques like gas chromatography (GC) or liquid chromatography (LC).

      Results: Improved sensitivity and selectivity in detecting target compounds.

    Bioconjugation and Labeling

      Scientific Field: Biochemistry and molecular biology.

      Summary: Researchers utilize sulfonyl chlorides for site-specific labeling of proteins, peptides, or other biomolecules.

      Methods of Application: Reaction with amino groups on biomolecules, followed by attachment of a label (fluorescent dye, biotin, etc.).

      Results: Labeled biomolecules for tracking, imaging, or affinity purification.

XLogP3

1.4

Dates

Modify: 2023-08-16

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